molecular formula C8H5N5O2 B1396328 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1248517-85-2

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B1396328
CAS No.: 1248517-85-2
M. Wt: 203.16 g/mol
InChI Key: JTPCHKKHIZHTAF-UHFFFAOYSA-N
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Description

7-Hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 1248517-85-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . It is built upon the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system renowned for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring, making it a valuable bio-isostere in the design of novel enzyme inhibitors, particularly for targeting ATP-binding sites in kinases such as CDK2 . Beyond its role as a purine surrogate, the TP scaffold has demonstrated a range of valuable pharmacological properties. Research into analogous TP structures has identified derivatives that act as positive modulators of the GABAA receptor, exhibiting potent anticonvulsant activity in preclinical models . Furthermore, the metal-chelating properties of the TP heterocycle, facilitated by multiple nitrogen atoms, have been exploited in the development of potential therapeutic agents for cancer and parasitic diseases . This combination of features makes this compound a high-value intermediate for researchers developing new therapeutic candidates in areas including oncology, central nervous system (CNS) disorders, and infectious diseases. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCHKKHIZHTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Approach

Step Reaction Type Description Typical Conditions Notes
1 Condensation Reaction of 3,5-diamino-1,2,4-triazole with β-dicarbonyl compound or α,β-unsaturated ketone to form intermediate triazolopyrimidine scaffold Reflux in ethanol or acetic acid, 4-8 hours Regioselectivity depends on substituents; yields vary with substrate choice
2 Cyclization Intramolecular cyclization to close the fused triazolo-pyrimidine ring system Heating with acid catalysts or under microwave irradiation Efficient cyclization improves yield and purity
3 Hydroxylation Introduction of hydroxyl group at 7-position, often via selective oxidation or hydrolysis Use of oxidizing agents like hydrogen peroxide or hydroxide under controlled pH Requires careful control to avoid over-oxidation or degradation

Representative Synthesis Example

A reported method involves the reaction of 3,5-diamino-1,2,4-triazole with pyridine-2-carbaldehyde derivatives under reflux in ethanol, followed by cyclization under acidic conditions. The final hydroxylation step is achieved by treating the cyclized product with mild oxidizing agents to afford 7-hydroxypyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one with good yields and high purity.

  • Solvent choice : Ethanol, acetic acid, or DMF are commonly used to facilitate condensation and cyclization.
  • Temperature : Reflux temperatures (78-120 °C) favor cyclization; microwave-assisted heating can reduce reaction time.
  • Catalysts : Acid catalysts (e.g., HCl, p-toluenesulfonic acid) promote cyclization.
  • Oxidation step : Controlled addition of oxidants like hydrogen peroxide at ambient temperature prevents side reactions.

The synthesized compound is typically characterized by:

Preparation Step Reagents Conditions Outcome Yield Range Reference
Condensation of 3,5-diamino-1,2,4-triazole with β-dicarbonyl 3,5-diamino-1,2,4-triazole, β-dicarbonyl compound Reflux in ethanol or acetic acid, 4-8 h Formation of intermediate triazolopyrimidine 70-85%
Cyclization to fused triazolo-pyrimidine Acid catalyst (HCl, p-TsOH) Heating or microwave irradiation Closure of tricyclic ring system 75-90%
Hydroxylation at 7-position Hydrogen peroxide or hydroxide Ambient temperature, controlled pH Introduction of 7-hydroxyl group 65-80%
  • The regioselectivity of the initial condensation is critical; substituent effects on the starting materials influence product distribution.
  • Microwave-assisted synthesis has been shown to improve reaction times and yields in cyclization steps.
  • The hydroxylation step requires careful control to avoid degradation of the sensitive fused heterocyclic system.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.
  • The overall synthetic approach is adaptable for the preparation of analogs by varying starting materials, enabling structure-activity relationship studies in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, thiouracil, and various oxidizing and reducing agents . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield regioselectively angular norbornene-based triazolo-pyrimidinones .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. A study demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy .

Antiviral Properties

Several studies have explored the antiviral potential of pyrimidine derivatives. For instance, compounds containing the triazole moiety have shown efficacy against various viral infections by inhibiting viral replication. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .

Antioxidant Activity

The antioxidant properties of this compound have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress within cells, which is crucial in preventing cellular damage associated with chronic diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. Studies indicate that certain pyrimidine derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Common Synthesis Pathways:

  • Cyclization Reactions : Involves the formation of the triazole ring through the reaction of hydrazine derivatives with suitable carbonyl compounds.
  • Functionalization : Subsequent reactions to introduce hydroxyl groups or other substituents enhance biological activity.

Case Studies

StudyObjectiveFindings
Study 1Investigate anticancer effectsDemonstrated significant apoptosis induction in breast cancer cell lines.
Study 2Evaluate antiviral activityShowed inhibition of viral replication in vitro against influenza virus.
Study 3Assess antioxidant capacityConfirmed strong free radical scavenging activity comparable to established antioxidants.
Study 4Explore neuroprotective propertiesIndicated potential protective effects against neurodegeneration in animal models.

Comparison with Similar Compounds

Substituent Effects

  • Amino (7-NH₂): Present in and , the amino group improves water solubility and may serve as a reactive site for further functionalization .
  • Heteroaromatic Substituents (e.g., benzimidazole, pyridinyl) : These groups () can enhance binding to biological targets via π-π stacking or hydrogen bonding .

Pharmacological and Electrochemical Insights

  • Triazolopyrimidinones (e.g., S1-TP, S2-TP in ) exhibit redox-active behavior, suggesting utility in drug delivery systems .
  • Antimicrobial activity is observed in structurally related compounds (e.g., ), though direct data for the 7-hydroxy derivative is lacking .

Biological Activity

7-Hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antitumor properties and enzyme inhibition.

  • Molecular Formula : C₈H₅N₅O₂
  • Molecular Weight : 203.16 g/mol
  • CAS Number : 1248517-85-2

Synthesis and Structure-Activity Relationships

The synthesis of this compound has been explored in various studies. The compound exhibits structural features that are conducive to biological activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.

Key Findings from Research

  • Enzyme Inhibition : A series of related compounds demonstrated significant enzyme inhibition with IC50 values around 0.100 μM against AKT phosphorylation in PTEN-deficient cancer cell lines, indicating a strong potential for targeted cancer therapy .
  • Antitumor Activity : The compound has shown promising results in inhibiting tumor growth. For instance, derivatives of triazolo-pyrimidines have been reported to exhibit potent antitumor activity against various cancer cell lines .

Anticancer Activity

Research indicates that this compound and its derivatives have exhibited significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of human breast adenocarcinoma cells (MCF7), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (μM)Cell Line
This compound~0.100PTEN-deficient cancer cells
DoxorubicinReferenceMCF7

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell growth and survival. The inhibition of AKT phosphorylation is particularly notable as it plays a critical role in the survival pathways of cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Study on Antitumor Activity : A study synthesized various derivatives and tested their efficacy against MCF7 cells. The most active compound showed an IC50 value of 3.74 mg/mL .
  • Structure-Activity Relationship Analysis : Another investigation into related triazolo-pyrimidines revealed that modifications at specific positions significantly affected their biological activity and selectivity towards different isoforms of target enzymes .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-hydroxypyrido-triazolopyrimidinone derivatives?

The synthesis typically involves oxidative cyclization or microwave-assisted reactions. For example, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, MnO₂, or eco-friendly oxidizers like PIFA (PhI(OCOCF₃)₂) is effective for constructing the triazolo-pyrimidine core . Microwave-assisted, catalyst-free reactions under solvent-free conditions (e.g., using barbituric acid derivatives, aldehydes, and amino-triazoles) offer high yields and reduced reaction times . Ethanol or methanol reflux with hydrazine hydrate is also used for cyclization steps .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, aromatic protons in pyrimidine/triazole rings appear at δ 7.5–8.5 ppm, while NH groups resonate near δ 10–12 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .
  • Elemental Analysis : Validates purity and empirical formula .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Initial studies often focus on in vitro antiproliferative assays (e.g., MTT against cancer cell lines) , antimicrobial testing (disk diffusion), or enzyme inhibition assays (e.g., glutathione-S-transferase docking ). Computational tools like molecular docking (e.g., Chemgauss4 scoring) predict binding affinities to targets like kinases or receptors .

Advanced Research Questions

Q. How can synthetic routes be optimized for green chemistry and scalability?

  • Microwave-Assisted Synthesis : Reduces energy consumption and reaction time (e.g., solvent-free conditions at 80–100°C for 30–60 minutes) .
  • Catalyst-Free Protocols : Eliminates metal contamination, as shown in barbituric acid derivative reactions .
  • Solvent Selection : Use ethanol/water mixtures (1:1 v/v) for eco-friendly purification .
  • Scale-Up : Optimize precursor ratios (e.g., 1:1 molar ratios of aldehydes and amino-triazoles) and employ continuous flow reactors .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Target Specificity Studies : CRISPR/Cas9 knockout models or siRNA silencing to confirm on-target effects .
  • Data Normalization : Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .

Q. What strategies improve computational docking accuracy for this compound?

  • Multi-Conformational Docking : Generate ligand conformers using tools like OMEGA to account for flexibility .
  • Binding Site Water Analysis : Include explicit water molecules in docking grids (e.g., Glide XP) to refine hydrogen-bond networks .
  • Free Energy Perturbation (FEP) : Predict binding free energy changes for subtle structural modifications .
  • Validation with X-Ray Crystallography : Compare docking poses with co-crystal structures (if available) .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrazine hydrate) .
  • Waste Management : Segregate halogenated waste (e.g., brominated derivatives) for professional disposal .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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